1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
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Overview
Description
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a chemical compound with the molecular formula C54H54N4O6 and a molecular weight of 855.03 g/mol . It is an impurity associated with Carvedilol, a non-cardioselective beta-blocker used in the treatment of hypertension and heart failure . This impurity is often studied to understand the purity and stability of Carvedilol formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves multiple steps, including the reaction of 1,2-phenylenebis(oxy) with ethane-2,1-diyl and benzylazanediyl . The reaction conditions typically involve ambient temperature and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this impurity is often carried out through custom synthesis by specialized chemical manufacturers . The process involves stringent quality control measures to ensure the impurity is produced with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reference standard to study the purity and stability of Carvedilol formulations.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied to understand its pharmacokinetics and potential effects on human health.
Industry: Used in the quality control and assurance processes of pharmaceutical manufacturing.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, a non-cardioselective beta-blocker.
Bisphenol A: A compound with a similar bisphenol structure.
N-benzylalkylpyrocatechol: A related compound with similar functional groups.
Uniqueness
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is unique due to its specific structure and its role as an impurity in Carvedilol formulations . Its presence can influence the overall stability and efficacy of Carvedilol, making it an important compound for quality control in pharmaceutical manufacturing .
Properties
IUPAC Name |
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54N4O6/c59-41(37-63-51-27-13-23-47-53(51)43-19-7-9-21-45(43)55-47)35-57(33-39-15-3-1-4-16-39)29-31-61-49-25-11-12-26-50(49)62-32-30-58(34-40-17-5-2-6-18-40)36-42(60)38-64-52-28-14-24-48-54(52)44-20-8-10-22-46(44)56-48/h1-28,41-42,55-56,59-60H,29-38H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNYFHXXFYJAFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC2=CC=CC=C2OCCN(CC3=CC=CC=C3)CC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O)CC(COC7=CC=CC8=C7C9=CC=CC=C9N8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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